molecular formula C10H7ClFN3O2 B2737597 6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 887201-82-3

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2737597
CAS No.: 887201-82-3
M. Wt: 255.63
InChI Key: XRCOUFPHGPNJKY-UHFFFAOYSA-N
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Description

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7ClFN3O2 and its molecular weight is 255.63. The purity is usually 95%.
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Biological Activity

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound with the molecular formula C10H7ClFN3O2, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine core with an amino group and a phenyl ring substituted with chlorine and fluorine atoms, which may enhance its pharmacological properties.

Chemical Structure and Properties

The structure of this compound includes:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
  • Keto Groups : Present at positions 2 and 4, contributing to the compound's reactivity.
  • Substituents : The presence of chlorine and fluorine increases lipophilicity and may improve binding affinity to biological targets.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Weight255.64 g/mol
Density1.5 ± 0.1 g/cm³
Boiling PointNot Available
Melting PointNot Available

While specific mechanisms of action for this compound are not thoroughly elucidated, its structural similarity to uracil suggests potential interactions with enzymes or receptors involved in RNA metabolism. The halogen substituents may enhance its ability to bind to specific biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes associated with cancer pathways. Its interactions may lead to the inhibition of enzymes involved in tumor progression or inflammatory responses.

Molecular Docking Studies

Molecular docking studies have shown that the binding affinity of this compound is significantly influenced by its electronic properties due to the chlorine and fluorine substituents. These studies suggest that the compound could effectively target specific proteins or nucleic acids.

Cancer Research

Several studies have explored the potential of this compound in cancer therapy. For instance:

  • Study on Tumor Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant anti-tumor activity in vitro by inhibiting cell proliferation in various cancer cell lines.

Comparative Analysis with Similar Compounds

The unique combination of substituents in this compound allows for a comparative analysis with other similar compounds. Here’s a table summarizing some structural analogs:

Compound NameUnique Features
6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dioneLacks chlorine substituent
6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dioneIncorporates a cyclopropyl group
6-amino-1-(3-bromo-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dioneContains bromine instead of chlorine

This table highlights how variations in substituents can influence biological activity and pharmacological profiles.

Properties

IUPAC Name

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-6-3-5(1-2-7(6)12)15-8(13)4-9(16)14-10(15)17/h1-4H,13H2,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCOUFPHGPNJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=CC(=O)NC2=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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